1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea
Description
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea is a urea derivative featuring a 2-chloroethyl group and a pyrimidin-2-yl substituent. The pyrimidine ring introduces hydrogen-bonding capabilities and polar characteristics, which may influence solubility, pharmacokinetics, and target interactions.
Properties
CAS No. |
63706-94-5 |
|---|---|
Molecular Formula |
C7H9ClN4O |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C7H9ClN4O/c8-2-5-11-7(13)12-6-9-3-1-4-10-6/h1,3-4H,2,5H2,(H2,9,10,11,12,13) |
InChI Key |
KHOBIGCKDZWWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with pyrimidine-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water or aqueous acids, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The pyrimidine ring may also interact with DNA or RNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The pyrimidin-2-yl group distinguishes this compound from other urea derivatives. Key comparisons include:
Key Observations :
- Pyrimidine vs. Bulky Groups : Pyrimidin-2-yl substituents (as in the target compound) likely improve aqueous solubility compared to lipophilic groups like benzyl (30c) or cyclohexyl ().
- Nitroso vs. Non-Nitroso Ureas: The absence of a nitroso group in the target compound may reduce carbamoylating activity (associated with toxicity) but also limit alkylating potency compared to nitrosoureas like ACNU .
DNA Interaction and Cytotoxicity
- Nitrosoureas (–5, 10): Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea induce DNA cross-links and single-strand breaks via alkylation and isocyanate metabolites (e.g., 2-chloroethyl isocyanate) .
- Pyrimidine-Containing Analogs () : Derivatives like Compound 4a (pyrrolopyrimidinyl urea) show cell cycle arrest and apoptosis induction, suggesting pyrimidine groups can enhance target specificity (e.g., VEGFR-2 inhibition) .
Therapeutic Index and Toxicity
- Carbamoylating Activity : Nitrosoureas with high carbamoylating activity (e.g., cyclohexyl derivatives) exhibit greater toxicity, while low carbamoylating analogs (e.g., ACNU) have better therapeutic indices . The target compound’s lack of nitroso groups may further reduce carbamoylation-related toxicity.
- Myelotoxicity: Chlorozotocin’s glucose carrier spares bone marrow, whereas ACNU (pyrimidine-containing) still causes myelosuppression .
Research Findings and Implications
Key Advantages of this compound
- Enhanced Solubility : Polar pyrimidine improves aqueous solubility, aiding formulation.
- Reduced Carbamoylating Toxicity : Absence of nitroso groups may lower toxicity compared to nitrosoureas.
Limitations and Challenges
- Potency Trade-offs : Without nitroso-derived alkylation/isocyanate metabolites, antitumor efficacy may be lower.
Biological Activity
1-(2-Chloroethyl)-3-(pyrimidin-2-yl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 188.62 g/mol. The compound features a chloroethyl group and a pyrimidine moiety, which contribute to its biological activity. The urea functional group is known for its role in various biological interactions, making this compound a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can alkylate DNA. This alkylation can lead to cytotoxic effects in rapidly dividing cells, which is a hallmark of many anticancer agents. The chloroethyl group is particularly important as it can generate DNA cross-links, inhibiting cell proliferation and inducing apoptosis in tumor cells.
Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives. Key findings include:
- Antitumor Activity : Research has shown that derivatives of this compound exhibit significant antitumor activity by interfering with cellular processes essential for tumor growth.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in tumor proliferation. For instance, studies indicate that it can bind effectively to certain receptor sites, leading to the inhibition of pathways critical for cancer cell survival.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(2-Chloroethyl)-3-(4-methylpyridin-2-yl)urea | CHClNO | Contains a methyl group on the pyridine ring, altering its biological activity. |
| 1-(2-Chloroethyl)-3-(naphthalen-2-yl)urea | CHClNO | Features a naphthalene ring instead of pyrimidine, affecting pharmacological properties. |
| 1,3-Bis(2-chloroethyl)urea | CHClNO | A di-chloro derivative that may exhibit different reactivity and toxicity profiles. |
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- In Vitro Studies : In vitro experiments have shown that this compound significantly reduces cell viability in various cancer cell lines when tested at micromolar concentrations. For instance, it exhibited IC values comparable to established chemotherapeutics.
- Genotoxicity Studies : A comparative investigation highlighted that while some related compounds displayed lower therapeutic activity, they also exhibited higher mutagenicity and carcinogenicity. This underscores the need for careful evaluation of the safety profile alongside therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
